7-Bromo-2-chloro-8-methoxyquinoxaline
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Overview
Description
7-Bromo-2-chloro-8-methoxyquinoxaline is a heterocyclic compound with the molecular formula C9H6BrClN2O It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-8-methoxyquinoxaline typically involves the reaction of appropriate quinoxaline derivatives with brominating and chlorinating agents. One common method includes the bromination of 2-chloro-8-methoxyquinoxaline using bromine or a brominating reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloro-8-methoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications in research and industry.
Scientific Research Applications
7-Bromo-2-chloro-8-methoxyquinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-8-methoxyquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-bromo-8-hydroxyquinoline: This compound shares structural similarities with 7-Bromo-2-chloro-8-methoxyquinoxaline but has a hydroxyl group instead of a methoxy group.
2-Chloroquinoline-3-carbaldehyde: Another related compound with a quinoline ring and similar substitution patterns.
Uniqueness
This compound is unique due to the specific combination of bromine, chlorine, and methoxy groups on the quinoxaline ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
7-bromo-2-chloro-8-methoxyquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-9-5(10)2-3-6-8(9)13-7(11)4-12-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIATUHOVOQEBLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=NC=C(N=C21)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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